molecular formula C13H19N5O4 B2490688 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione CAS No. 330202-51-2

7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Cat. No.: B2490688
CAS No.: 330202-51-2
M. Wt: 309.326
InChI Key: LPIFWPHIWHLJSS-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a morpholine ring and a methoxyethyl group attached to the purine core

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-methoxyethyl halide under basic conditions, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the purine ring, potentially converting it into dihydropurine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of 7-(2-formylethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione.

    Reduction: Formation of 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-yl-1,2-dihydropurine-2,6-dione.

    Substitution: Formation of various alkyl or acyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting normal cellular processes. This inhibition can lead to reduced proliferation of cancer cells or decreased inflammation.

Comparison with Similar Compounds

  • 7-(2-Hydroxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione
  • 7-(2-Ethoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione
  • 7-(2-Methoxyethyl)-3-methyl-8-piperidin-4-ylpurine-2,6-dione

Comparison: Compared to its analogs, 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione exhibits unique properties due to the presence of the methoxyethyl group, which can influence its solubility and reactivity. The morpholine ring also contributes to its distinct pharmacological profile, potentially enhancing its binding affinity to specific enzymes.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4/c1-16-10-9(11(19)15-13(16)20)18(5-6-21-2)12(14-10)17-3-7-22-8-4-17/h3-8H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFWPHIWHLJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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